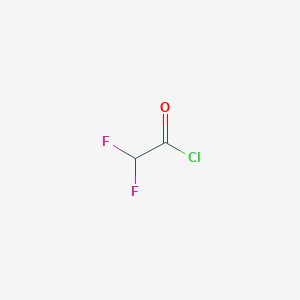

2,2-Difluoroacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURKJXZWCPWPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371681 | |

| Record name | 2,2-difluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-72-6 | |

| Record name | 2,2-difluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoroacetyl Chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-difluoroacetyl chloride (C₂HClF₂O). As a key building block in the synthesis of fluorinated organic compounds, this document details its characteristics, reactivity, and handling protocols. Special emphasis is placed on its role as a potent acylating agent in pharmaceutical and agrochemical research and development. This guide consolidates quantitative data into accessible tables, outlines detailed experimental methodologies for its key reactions, and provides a visual representation of its chemical utility.

Introduction

This compound is a colorless liquid with a pungent odor, recognized for its high reactivity as an acylating agent.[1] The presence of two fluorine atoms on the alpha-carbon significantly influences the electrophilicity of the carbonyl group, making it a valuable reagent for the introduction of the difluoroacetyl moiety into a wide range of molecules. This structural motif is of particular interest in drug discovery and materials science, as the incorporation of fluorine can profoundly alter a molecule's biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This guide serves as a technical resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its appropriate handling, storage, and use in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂HClF₂O |

| Molecular Weight | 114.48 g/mol [2][3] |

| CAS Number | 381-72-6[2][3] |

| Appearance | Colorless liquid[1] |

| Odor | Pungent[1] |

| Boiling Point | 24-25 °C at 760 mmHg[4][5] |

| Density | 1.407 g/cm³[4] |

| Refractive Index | 1.327[1] |

| Solubility | Soluble in chloroform and sparingly soluble in ethyl acetate.[5] |

Spectroscopic Data

Definitive, experimentally-derived spectroscopic data for this compound is not widely available in public literature. The data presented in Table 2 is based on predictions and analysis of structurally similar compounds. Researchers should verify this data with their own analytical methods.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shift / Absorption Range | Notes |

| ¹H NMR (CDCl₃) | 5.76-6.07 ppm (1H, t, JHF ≈ 54 Hz)[4] | The proton is expected to be a triplet due to coupling with the two adjacent fluorine atoms. |

| ¹³C NMR | ~165 ppm (C=O, t, JCF ≈ 35 Hz), ~115 ppm (CHF₂, t, JCF ≈ 280 Hz) | Predicted based on analogous fluorinated acyl chlorides. The carbonyl carbon and the difluoromethyl carbon are expected to be triplets due to C-F coupling. |

| IR | ~1800 cm⁻¹ (C=O stretch) | The carbonyl stretch is expected at a high wavenumber due to the electron-withdrawing effect of the fluorine and chlorine atoms. |

| Mass Spectrometry (EI) | m/z = 114/116 (M⁺), 79 (M⁺ - Cl) | The molecular ion peak is expected to show an isotopic pattern characteristic of a compound containing one chlorine atom. |

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used for the introduction of the difluoroacetyl group. Its high reactivity stems from the electron-withdrawing nature of the two fluorine atoms and the chlorine atom, which makes the carbonyl carbon highly electrophilic.

Acylation Reactions

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and arenes, to form the corresponding amides, esters, and ketones. These reactions are fundamental to its application in the synthesis of pharmaceuticals and agrochemicals.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken when handling this corrosive and moisture-sensitive reagent.

Synthesis of N-Aryl-2,2-difluoroacetamides (Amidation)

This protocol is adapted from the general Schotten-Baumann reaction conditions for the acylation of amines.

Workflow:

References

An In-depth Technical Guide to 2,2-Difluoroacetyl Chloride (CAS Number: 381-72-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoroacetyl chloride, a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetyl moiety into pharmaceuticals and agrochemicals. This document covers its chemical and physical properties, safety and handling protocols, synthesis, and key reactions. Detailed experimental procedures for its synthesis, purification, and use in acylation reactions are provided. Furthermore, the significance of the difluoroacetyl group in drug design is discussed, highlighting its role in modulating the biological activity of molecules.

Introduction

This compound (CAS: 381-72-6) is a colorless, corrosive liquid with a pungent odor.[1][2] It is a highly reactive acyl chloride that serves as a key intermediate in the synthesis of a variety of fluorine-containing organic compounds.[2][3] Its primary utility lies in its ability to introduce the difluoroacetyl group (-COCF₂H) into molecules, a functional group of increasing importance in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 381-72-6 | [6] |

| Molecular Formula | C₂HClF₂O | [6] |

| Molecular Weight | 114.48 g/mol | [6] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 25 °C at 760 mmHg | [7] |

| Density | 1.407 g/cm³ | [8] |

| Solubility | Soluble in chloroform and sparingly soluble in ethyl acetate. Reacts with water and alcohols. | [7] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR | The proton of the CHF₂ group is expected to appear as a triplet. | [9] |

| ¹⁹F NMR | The fluorine atoms of the CHF₂ group are expected to appear as a doublet. Chemical shifts for -CF₂- groups are typically in the range of +80 to +140 ppm relative to CFCl₃. | [10][11] |

| ¹³C NMR | Expected signals for the carbonyl carbon and the difluoromethyl carbon. | - |

| IR Spectroscopy | Characteristic strong absorption for the C=O bond of the acyl chloride. | - |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns would be observed. | - |

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable Liquids | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Data sourced from PubChem CID 2736890[6]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. Keep the container tightly sealed.[7]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Purification

This compound can be synthesized from various starting materials. A common method involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.[12]

Materials:

-

1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

-

Silicon tetrachloride (SiCl₄)

-

Aluminum chloride (AlCl₃)

-

Steel reactor with a Teflon inlet

-

Flask cooled to -40 °C

Procedure:

-

Into a steel reactor with a Teflon inlet, add aluminum chloride (5.5 g, 41.2 mmol, 0.40 eq).

-

Add silicon tetrachloride (8.7 g, 51.2 mmol, 0.50 eq) and 1-ethoxy-1,1,2,2-tetrafluoroethane (15.0 g, 102.7 mmol, 1.00 eq) to the reactor.

-

Seal the reactor promptly and stir the reaction mixture for one hour at room temperature.

-

Release the pressure through a flask cooled to -40 °C.

-

Heat the reactor to 50 °C and collect the distillate in the cooled flask.

-

The collected colorless liquid contains this compound and ethyl chloride.

Experimental Protocol: Purification by Distillation

Due to its low boiling point, this compound can be purified by fractional distillation.

Materials:

-

Crude this compound

-

Distillation apparatus with a fractionating column

-

Receiving flask cooled in an ice bath

Procedure:

-

Set up the distillation apparatus in a fume hood.

-

Charge the distillation flask with the crude this compound.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at approximately 25 °C.

-

Ensure the receiving flask is kept cold to minimize loss of the volatile product.

Key Reactions and Experimental Protocols

This compound is a versatile reagent for introducing the difluoroacetyl group. Its most common reactions involve nucleophilic acyl substitution with amines and alcohols.

Acylation of Amines

The reaction with primary or secondary amines yields N-substituted-2,2-difluoroacetamides.[13]

This is a general protocol that can be adapted for various amine substrates.[14]

Materials:

-

Amine (1.0 eq.)

-

Triethylamine (TEA) or other non-nucleophilic base (1.2 eq.)

-

This compound (1.1 eq.)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-2,2-difluoroacetamide.

Caption: Experimental workflow for the acylation of an amine.

Esterification

The reaction of this compound with alcohols or phenols produces the corresponding difluoroacetyl esters. The reaction with phenols is generally slower than with alcohols.

This is a general protocol that can be adapted for various alcohol substrates.

Materials:

-

Alcohol (1.0 eq.)

-

Pyridine or other suitable base (1.1 eq.)

-

This compound (1.1 eq.)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the alcohol and pyridine in the anhydrous solvent in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up the reaction mixture by washing with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the crude ester by distillation or column chromatography.

Role in Drug Design and Development

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.[4][15] The difluoroacetyl group, in particular, can impart several beneficial effects.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoroacetyl group more resistant to metabolic degradation.[4] This can lead to an increased half-life of the drug in the body.

-

Lipophilicity and Bioavailability: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[5]

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein through hydrogen bonding or dipole-dipole interactions.[16]

-

Enzyme Inhibition: Ketones containing fluoroalkyl groups have been shown to be potent inhibitors of various hydrolytic enzymes.[17] The difluoroacetyl moiety can mimic the tetrahedral intermediate of substrate hydrolysis, leading to tight binding to the enzyme's active site.[17][18]

Caption: Contribution of the difluoroacetyl group to drug properties.

Analytical Methods

The analysis of this compound and its reaction products is typically performed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable method for the analysis of this compound. Derivatization with an alcohol, such as 1-propanol, can be employed to convert it to a more stable ester for easier handling and analysis.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for the structural elucidation of products containing the difluoroacetyl group. The characteristic splitting patterns and chemical shifts provide clear evidence of its presence.[9][10]

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the difluoroacetyl moiety in organic synthesis. Its utility is particularly pronounced in the field of drug discovery and development, where the incorporation of this fluorine-containing group can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. While its reactivity and hazardous nature necessitate careful handling, the benefits it offers in the synthesis of novel and improved pharmaceuticals and agrochemicals are substantial. This guide has provided a comprehensive overview of its properties, synthesis, reactions, and applications, along with detailed experimental protocols to aid researchers in its effective and safe utilization.

References

- 1. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DIFLUOROACETYL FLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 6. This compound | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 381-72-6 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. rsc.org [rsc.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of 2,2-Difluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2-Difluoroacetyl chloride (CAS No. 381-72-6). A crucial reagent in synthetic chemistry, its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials is well-established.[1][2] This document collates essential physicochemical data, outlines standard experimental protocols for their determination, and presents logical workflows for its application and handling.

Core Physical and Chemical Properties

This compound is a colorless liquid noted for its pungent odor and high reactivity.[1][2] It serves as a potent acylating agent, primarily used to introduce the difluoroacetyl moiety into a wide range of organic molecules.[1][2] Its high reactivity stems from the electrophilic nature of the acyl chloride functional group, which is further activated by the electron-withdrawing fluorine atoms.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂HClF₂O | [1][2][3][4][5] |

| Molecular Weight | 114.48 g/mol | [1][2][3][4][6] |

| Density | 1.407 g/cm³[2][3][5] or 1.1 g/cm³[1][4][7][8] | Multiple sources report varying densities. |

| Boiling Point | 24-25°C at 760 mmHg | [1][2][3][4][5][7][8] |

| Refractive Index | 1.327 | [1][2][3] |

| Vapor Pressure | 790 mmHg at 25°C | [1] |

| Solubility | Soluble in Chloroform, Sparingly soluble in Ethyl Acetate.[7][9][10][11] | Reacts with water. |

| Appearance | Colorless liquid/oil | [1][2][7] |

| Stability | Hygroscopic, Moisture Sensitive, Volatile.[11] |

Experimental Protocols for Property Determination

Detailed experimental procedures for characterizing this compound are crucial for its safe handling and effective use. The following are standard methodologies for determining its key physical properties.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound is typically determined at atmospheric pressure using a micro-boiling point or distillation method.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a micro-distillation flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a collection vessel.

-

Sample Preparation: A small volume (e.g., 1-2 mL) of this compound is placed in the distillation flask along with a boiling chip to ensure smooth boiling.

-

Heating: The flask is gently heated in a suitable bath (e.g., an oil bath) to control the temperature precisely.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature at which the vapor and liquid phases are in equilibrium, observed as a stable reading on the thermometer as the compound distills.

-

Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph if necessary.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer is commonly used for accurate measurements.

Methodology:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer can be calculated from this data.

-

Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with this compound at the same temperature.

-

Weighing: The pycnometer filled with the sample is weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It is measured using a refractometer.

Methodology:

-

Instrument Calibration: The refractometer (e.g., an Abbe refractometer) is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Applications and Safety Workflow

This compound is a versatile building block in organic synthesis. Its primary role as a synthetic intermediate is visualized below.

Caption: Synthetic workflow of this compound.

Due to its corrosive and reactive nature, stringent safety protocols are mandatory when handling this compound.[1][3][8][12] The logical flow for safe handling is outlined below.

Caption: Safety and handling workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, CAS No. 381-72-6 - iChemical [ichemical.com]

- 6. This compound | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 381-72-6 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 381-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 381-72-6 [m.chemicalbook.com]

- 11. This compound | 381-72-6 [chemicalbook.com]

- 12. echemi.com [echemi.com]

2,2-Difluoroacetyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of 2,2-difluoroacetyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals.

Core Data Summary

This section provides essential quantitative data for this compound, presented for straightforward reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂HClF₂O | [1][2][3] |

| Molecular Weight | 114.48 g/mol | [1][2][3] |

| CAS Number | 381-72-6 | [1][2] |

| Density | 1.407 g/cm³ | [1] |

| Boiling Point | 24-25°C at 760 mmHg | [1][2] |

| Refractive Index | 1.327 | [2] |

| Vapor Pressure | 790 mmHg at 25°C | [2] |

Introduction

This compound is a colorless liquid characterized by a pungent odor.[2] It is a highly reactive acylating agent, playing a crucial role in the synthesis of a diverse range of fluorine-containing organic compounds.[2] The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, often leading to enhanced efficacy and selectivity. Consequently, this compound has emerged as a vital intermediate in the pharmaceutical and agrochemical industries for the development of new drugs and crop protection agents.[2] This guide provides a comprehensive overview of its chemical characteristics, synthesis, safe handling protocols, and applications in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in a laboratory setting.

| Property | Description | Source(s) |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Solubility | Soluble in chloroform and sparingly soluble in ethyl acetate. | [4] |

| Hazard Class | Corrosive | [2] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][5] |

| Risk Phrases | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R35: Causes severe burns. | [2][6] |

| Safety Phrases | S23: Do not breathe vapour. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2][6] |

| UN Number | 3265 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound from 1-ethoxy-1,1,2,2-tetrafluoroethane

This protocol is adapted from a patented process for the manufacture of difluoroacetyl chloride.[8]

Materials:

-

1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

-

Aluminum chloride (AlCl₃)

-

Silicon tetrachloride (SiCl₄)

-

Steel reactor with a Teflon inlet

-

Flask cooled to -40°C

-

Distillation apparatus

Procedure:

-

Charge a steel reactor equipped with a Teflon inlet with aluminum chloride (0.40 eq).

-

Add silicon tetrachloride (0.50 eq) followed by 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq) to the reactor.

-

Promptly seal the reactor and stir the reaction mixture at room temperature for one hour.

-

Vent the pressure from the reactor through a flask cooled to -40°C to collect any volatile byproducts.

-

Heat the reactor to 50°C to distill the product.

-

Collect the distillate, which will contain this compound and ethyl chloride.

Purification by Rectification

This protocol describes a general method for the purification of acyl chlorides, which can be adapted for this compound.[9]

Materials:

-

Crude this compound

-

Rectification column

-

Fractionating head with an adjustable reflux ratio

-

Reflux condenser

-

Three-neck flask (rectification kettle) with magnetic stirring

-

Oil bath with an electronic temperature controller

-

Receiving flask

Procedure:

-

Set up the rectification apparatus, including the rectification column, fractionating head, and reflux condenser, on a three-neck flask.

-

Charge the rectification kettle with the crude this compound.

-

Maintain the cooling water in the reflux condenser at a temperature between 0 and 10°C.

-

Heat the rectification kettle using an oil bath, controlling the temperature to between 75 and 80°C.

-

Adjust the reflux ratio to collect the distillate at the appropriate boiling point (approximately 24-25°C for this compound).

-

Collect the purified product in a receiving flask.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent for the introduction of the difluoroacetyl group into organic molecules. This modification is of significant interest in medicinal chemistry as the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Applications:

-

Intermediate in Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various drug molecules.[2]

-

Acylating Agent: It is a potent acylating agent used to introduce the difluoroacetyl moiety into a wide range of organic compounds.[2]

-

Synthesis of Fluorine-Containing Compounds: It is a key building block for the synthesis of complex fluorine-containing organic molecules.[2]

-

Agrochemical Production: It is used as an intermediate in the manufacturing of advanced agrochemicals.[2]

Safety and Handling

Due to its corrosive and toxic nature, this compound must be handled with extreme care.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the concentration in the air is high, a self-contained breathing apparatus (SCBA) may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store away from incompatible materials such as water, alcohols, and bases.

-

Contains a low boiling point substance; storage in sealed containers may lead to pressure buildup. Check for bulging containers and vent periodically.

Emergency Procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water and seek medical attention.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill.[1]

Diagrams

The following diagrams illustrate key experimental workflows related to this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]

- 8. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 2,2-Difluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,2-difluoroacetyl chloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Synthesis from 2,2-Difluoroacetic Acid

A common and straightforward method for the preparation of this compound is the chlorination of 2,2-difluoroacetic acid. This transformation can be effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocols

Method A: Using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

-

Materials:

-

2,2-difluoroacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-difluoroacetic acid (1.0 eq).

-

Add an anhydrous solvent, followed by a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

-

Method B: Using Oxalyl Chloride

This protocol is adapted from established methods for acyl chloride synthesis.

-

Materials:

-

2,2-difluoroacetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 2,2-difluoroacetic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere, add a catalytic amount of anhydrous DMF.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

-

Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by fractional distillation.

-

Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound from 2,2-difluoroacetic acid.

Synthesis from 1-Ethoxy-1,1,2,2-tetrafluoroethane

An alternative route involves the reaction of 1-ethoxy-1,1,2,2-tetrafluoroethane with a mixture of silicon tetrachloride (SiCl₄) and aluminum chloride (AlCl₃).

Experimental Protocol

This protocol is based on the procedure described in patent WO2019043238A1.[1]

-

Materials:

-

1-Ethoxy-1,1,2,2-tetrafluoroethane

-

Silicon tetrachloride (SiCl₄)

-

Aluminum chloride (AlCl₃)

-

Steel reactor with a Teflon inlet

-

-

Procedure:

-

Charge a steel reactor equipped with a Teflon inlet with aluminum chloride (0.40 eq).

-

Add silicon tetrachloride (0.50 eq) followed by 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

-

Seal the reactor and stir the reaction mixture at room temperature for one hour.

-

Carefully release the pressure through a cold trap (-40 °C).

-

Heat the reactor to 50 °C and collect the distillate.

-

The collected liquid contains this compound and ethyl chloride.

-

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound from 1-ethoxy-1,1,2,2-tetrafluoroethane.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 2,2-Difluoroacetic Acid | Thionyl Chloride | Neat or DCM | Reflux | 2-4 h | High | General |

| 2,2-Difluoroacetic Acid | Oxalyl Chloride, cat. DMF | DCM | 0 °C to RT | 1-3 h | High | General |

| 1-Ethoxy-1,1,2,2-tetrafluoroethane | SiCl₄, AlCl₃ | Neat | RT then 50 °C | 1 h | ~71% | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | Predicted: 5.76-6.07 (t, 1H)[2] |

| ¹³C NMR | - | Data not readily available in the searched literature. |

| IR | - | Characteristic C=O stretching frequency for an acyl chloride expected. |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs. Standard laboratory safety precautions should be strictly followed when handling all chemicals mentioned in this document.

References

A Technical Guide to 2,2-Difluoroacetyl Chloride for Drug Development Professionals

IUPAC Name: 2,2-Difluoroacetyl chloride

Introduction

This compound is a valuable reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility lies in its ability to introduce the difluoroacetyl moiety into molecules, a common strategy for modulating the physicochemical and biological properties of drug candidates. The incorporation of fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers and scientists.

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral data for this compound is presented below. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 381-72-6 | [1] |

| Molecular Formula | C₂HClF₂O | [1] |

| Molecular Weight | 114.48 g/mol | [1] |

| Boiling Point | 24 °C at 760 mmHg | [2] |

| Density | 1.407 g/cm³ | [2] |

| Predicted ¹H-NMR (CDCl₃) | 5.76-6.07 ppm (1H) | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound, such as silicon tetrachloride.[3]

Experimental Protocol: Synthesis from 1-Ethoxy-1,1,2,2-tetrafluoroethane[3]

Materials:

-

1-Ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous reaction vessel with a stirrer and a condenser cooled to -20°C

-

Distillation apparatus

Procedure:

-

Charge a dry reaction vessel with 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

-

With stirring, add silicon tetrachloride (0.52 eq) to the reaction vessel in one portion.

-

Cool the reaction mixture to 10-15°C using an ice bath and continue stirring. The gaseous silicon tetrafluoride that forms is allowed to evaporate and should be scrubbed with a potassium hydroxide solution.

-

After two hours of stirring at 10°C, allow the reaction mixture to warm to room temperature over 2.5 hours.

-

Monitor the reaction for complete conversion using ¹H-NMR analysis.

-

Upon completion, heat the reactor to 50°C and collect the distillate, which contains this compound and ethyl chloride.

-

Further purification of the this compound can be achieved by fractional distillation.

Applications in Organic Synthesis

This compound is a key intermediate for the introduction of the difluoroacetyl group into organic molecules.[3] A primary application is in the acylation of nucleophiles such as amines and alcohols to form the corresponding amides and esters.

General Experimental Protocol: Acylation of an Amine

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation to yield the desired 2,2-difluoroacetamide.

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow involving this compound for the preparation of a difluoroacetylated compound, a key step in the synthesis of many pharmaceutical and agrochemical agents.

Caption: Synthetic workflow of this compound and its application.

References

An In-depth Technical Guide on the Stability and Reactivity of 2,2-Difluoroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroacetyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the difluoroacetyl moiety into a wide range of molecules. This reactive acyl chloride serves as a key building block in the development of novel pharmaceuticals and agrochemicals, where the presence of fluorine atoms can significantly enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, handling and storage recommendations, and detailed reactivity profile with common nucleophiles. Experimental protocols for its synthesis and key reactions are provided, alongside analytical data for product characterization.

Physicochemical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1] It is a highly reactive and corrosive compound that requires careful handling in a well-ventilated fume hood.[2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂HClF₂O | [4][5] |

| Molecular Weight | 114.48 g/mol | [4][5] |

| Boiling Point | 24-25 °C at 760 mmHg | [4][6] |

| Density | 1.407 g/cm³ | [4] |

| Refractive Index | 1.327 | [3] |

| Solubility | Soluble in chloroform and sparingly soluble in ethyl acetate. Reacts with water. | [6] |

| Vapor Pressure | 790 mmHg at 25°C | [3] |

Stability and Decomposition

Hydrolysis: this compound is highly sensitive to moisture and reacts exothermically with water to produce 2,2-difluoroacetic acid and hydrochloric acid.[1] While the specific hydrolysis rate constant for this compound has not been reported, studies on similar acyl chlorides indicate that the hydrolysis is rapid.[7][9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Reactivity

This compound is a potent acylating agent, reacting readily with a variety of nucleophiles.[2][3] The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the two fluorine atoms and the chlorine atom.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form the corresponding 2,2-difluoroesters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the esterification of this compound.

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines yields 2,2-difluoroamides. Similar to esterification, a base is typically employed to scavenge the generated HCl.

Caption: General reaction scheme for the amidation of this compound.

Experimental Protocols

Safety Precaution: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles.[8] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 1-ethoxy-1,1,2,2-tetrafluoroethane with a mixture of silicon tetrachloride and aluminum chloride.[1]

Materials:

-

1-ethoxy-1,1,2,2-tetrafluoroethane

-

Silicon tetrachloride

-

Aluminum chloride

-

Steel reactor with Teflon inlet

-

Flask cooled to -40 °C

Procedure:

-

In a steel reactor with a Teflon inlet, add aluminum chloride (0.40 eq).

-

Add silicon tetrachloride (0.50 eq) and 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

-

Seal the reactor and stir the reaction mixture for one hour at room temperature.

-

Release the pressure through a flask cooled to -40 °C.

-

Heat the reactor to 50 °C and collect the distillate.

Product Characterization: The product can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1]

Representative Esterification: Synthesis of Ethyl 2,2-Difluoroacetate

The following is a general procedure for the synthesis of ethyl 2,2-difluoroacetate from a difluoroacetyl halide, which can be adapted for this compound.[11]

Materials:

-

Difluoroacetic acid fluoride (or this compound)

-

Ethanol

-

N,N-dimethylacetamide (DMAc)

-

Sealed tube

-

Distillation apparatus

Procedure:

-

In a sealed tube under an inert atmosphere, combine ethanol (1.2 mol) and N,N-dimethylacetamide (2.4 mol).

-

Cool the mixture with ice.

-

Slowly add difluoroacetic acid fluoride (1.25 mol).

-

Allow the reaction to proceed for 4 hours.

-

The resulting crude ethyl difluoroacetate mixture can be purified by distillation under reduced pressure.

Product Characterization:

-

Purity: Can be determined by GC analysis.[11]

-

Identity: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Representative Amidation: Synthesis of 2,2-Difluoro-N-phenylacetamide

The following is a general protocol for the amidation of an acyl chloride with an aromatic amine, which can be adapted for the reaction of this compound with aniline.[12][13]

Materials:

-

Aniline

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

Ice-salt bath

Procedure:

-

Dissolve aniline (6 mmol) in THF (5 ml) in a round-bottom flask.

-

Add DBU (1.2 mmol) to the solution.

-

Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

-

Slowly add this compound (6.1 mmol) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at room temperature for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry. The crude product can be recrystallized from ethanol.

Product Characterization:

-

Melting Point: Determination of the melting point.

-

Spectroscopy: Characterization by IR, ¹H NMR, and elemental analysis.[13]

Analytical Methods

The progress of reactions involving this compound and the purity of the resulting products can be monitored by various analytical techniques.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for monitoring the consumption of starting materials and the formation of products.[1] For volatile compounds like this compound and its ester derivatives, GC provides excellent separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the products. The characteristic chemical shifts and coupling constants of the fluorine and hydrogen atoms in the difluoroacetyl group provide definitive structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretching frequency of the acyl chloride, ester, and amide functional groups.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Handling and Storage

Due to its reactivity and corrosivity, this compound must be handled with care.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Use non-sparking tools and prevent the formation of aerosols.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It should be stored away from incompatible materials such as water, alcohols, and amines. Keep the container cold.[6]

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the difluoroacetyl group. Its stability and reactivity are dictated by the strong electron-withdrawing nature of the fluorine and chlorine atoms. Understanding its properties, handling requirements, and reaction characteristics is crucial for its safe and effective use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers working with this important chemical intermediate.

References

- 1. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]

- 2. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound, CAS No. 381-72-6 - iChemical [ichemical.com]

- 5. This compound | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 381-72-6 [m.chemicalbook.com]

- 7. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl difluoroacetate synthesis - chemicalbook [chemicalbook.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of 2,2-Difluoroacetyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2-difluoroacetyl chloride (C₂HClF₂O), a key intermediate in the synthesis of various fluorine-containing organic compounds. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in pharmaceutical and agrochemical research and development.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |

| ¹H | 5.76 - 6.07 (Predicted)[1] | Triplet | The single proton is coupled to the two adjacent fluorine atoms. | |

| ¹³C | 160 - 180 (Typical) | Triplet | The carbonyl carbon signal is expected in this range for acyl chlorides. The signal will be split by the two fluorine atoms. | |

| 110 - 130 (Estimated) | Triplet | The difluoromethyl carbon (CHF₂) chemical shift is estimated based on related structures and will be split by the attached fluorine atoms. | ||

| ¹⁹F | -70 to -20 (Typical)[2] | Doublet | This is the general range for acyl fluorides and related compounds. The signal will be split by the adjacent proton. |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Carbonyl (C=O) | Stretch | 1810 - 1775[3] | Strong | This high-frequency absorption is characteristic of aliphatic acyl chlorides.[3] |

| Carbon-Fluorine (C-F) | Stretch | 1300 - 1150 | Strong | Multiple strong bands are expected in this region due to the two C-F bonds. |

| Carbon-Chlorine (C-Cl) | Stretch | 850 - 550[4] | Medium-Strong |

Mass Spectrometry (MS)

| Parameter | Value | Notes |

| Molecular Formula | C₂HClF₂O[5] | |

| Molecular Weight | 114.48 g/mol [5] | |

| Monoisotopic Mass | 113.9683987 Da[6] | |

| Major Fragmentation Peaks (m/z) | 79/81 ([CHF₂CO]⁺), 47 ([COCl]⁺), 31 ([CHF₂]⁺) | A prominent fragmentation pathway for acyl halides is the formation of an acylium ion. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+ and M+2 peaks for chlorine-containing fragments. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation :

-

Due to the reactive nature of acyl chlorides, all glassware must be thoroughly dried to prevent hydrolysis.

-

Prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, benzene-d₆) to a concentration of approximately 5-20 mg/mL.

-

Transfer the solution to a dry NMR tube and cap it securely.

-

-

Instrumentation and Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, a dedicated fluorine probe is recommended for optimal sensitivity. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). This should be done in a fume hood due to the corrosive nature of the compound.

-

Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄, CS₂) can be prepared and analyzed in a liquid cell.

-

-

Instrumentation and Data Acquisition :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the salt plates or the solvent-filled cell.

-

Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Typically, a resolution of 4 cm⁻¹ is sufficient.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Instrumentation and Data Acquisition :

-

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

-

GC Conditions : Use a capillary column appropriate for separating volatile organic compounds. Set the injector temperature and oven temperature program to ensure good separation and peak shape.

-

MS Conditions : Set the ion source temperature (e.g., 230 °C) and electron energy (typically 70 eV).[7] Acquire data over a mass range that includes the molecular ion and expected fragments (e.g., m/z 30-150).

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a theoretical fragmentation pathway for this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Plausible mass spectrometry fragmentation pathway of this compound.

References

A Comprehensive Technical Guide to 2,2-Difluoroacetyl Chloride: Availability, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-difluoroacetyl chloride, a crucial building block in the synthesis of advanced fluorine-containing organic compounds. This document details its commercial availability, key physicochemical properties, synthetic routes, and significant applications, with a focus on its role as a potent acylating agent in the pharmaceutical and agrochemical industries. Experimental protocols and workflow diagrams are included to provide practical insights for laboratory applications.

Commercial Availability and Supplier Information

This compound (CAS No. 381-72-6) is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various quantities with purities often exceeding 97%. Due to its corrosive and moisture-sensitive nature, it requires careful handling and is shipped under specific hazardous material protocols.

Below is a summary of prominent suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Typical Quantities Offered | Purity | Additional Notes |

| Sigma-Aldrich | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g | ≥97% | Often available through Aldrich Partner programs, indicating reliable stock. |

| Matrix Scientific | Bulk and research quantities | High | Offers custom synthesis and library design services. |

| ChemicalBook | Kilogram scale | ≥99% | Provides a platform to connect with various manufacturers and compare prices. |

| Echemi | Varies by manufacturer | Pharmacy Grade | A B2B platform with multiple listed manufacturers, including Jilin Haofei Import and Export. |

| iChemical | Custom packages available | High | Facilitates custom synthesis for specific research needs. |

| Guidechem | Gram to Kilogram | ≥95% | Lists multiple suppliers and their respective purity levels. |

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is essential for its safe handling and effective use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 381-72-6 | [1] |

| Molecular Formula | C₂HClF₂O | [2] |

| Molecular Weight | 114.48 g/mol | [2] |

| Boiling Point | 25 °C | [2] |

| Density | ~1.407 g/cm³ | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent | [4] |

| Refractive Index | ~1.327 | [2] |

| Hazard Codes | C (Corrosive) | [2] |

| Risk Statements | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R35 (Causes severe burns) | [5] |

| Safety Statements | S23 (Do not breathe vapour), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from readily available fluorinated precursors. A common approach involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chloride compound.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from a 1-alkoxy-1,1,2,2-tetrafluoroethane precursor.

Caption: A generalized workflow for the synthesis of this compound.

Example Experimental Protocol: Synthesis from 1-ethoxy-1,1,2,2-tetrafluoroethane

The following protocol is based on a patented procedure for the synthesis of this compound.[6]

Materials:

-

1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE)

-

Silicon tetrachloride (SiCl₄)

-

Aluminum chloride (AlCl₃)

-

Teflon-lined steel reactor

-

Distillation apparatus

Procedure:

-

To a Teflon-lined steel reactor, add aluminum chloride (0.40 eq).

-

Subsequently, add silicon tetrachloride (0.50 eq) and 1-ethoxy-1,1,2,2-tetrafluoroethane (1.00 eq).

-

Seal the reactor promptly and stir the reaction mixture at room temperature for 1 hour.

-

Carefully release the pressure through a flask cooled to -40 °C to collect any volatile components.

-

Heat the reactor to 50 °C and collect the distillate, which is the crude this compound.

-

Purify the crude product by fractional distillation.

Key Applications and Reactions

This compound is a potent acylating agent used to introduce the difluoroacetyl group into a wide range of organic molecules.[2] This moiety is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

Acylation of Amines to form Amides

The reaction of this compound with primary or secondary amines is a straightforward method to synthesize α,α-difluoroacetamides. These amides are valuable intermediates in the synthesis of various bioactive molecules.

Caption: A typical experimental workflow for the synthesis of α,α-difluoroacetamides.

Materials:

-

Benzylamine

-

This compound

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,2-difluoroacetamide.

Acylation of Alcohols to form Esters

This compound reacts with alcohols in the presence of a base to form the corresponding 2,2-difluoroacetate esters. These esters can serve as important intermediates in organic synthesis.

Materials:

-

Benzyl alcohol

-

This compound

-

Pyridine

-

Anhydrous Diethyl ether

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

-

Cool the mixture to 0 °C.

-

Add this compound (1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove pyridinium hydrochloride.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting oil by distillation under reduced pressure to obtain pure benzyl 2,2-difluoroacetate.

Conclusion

This compound is a commercially accessible and highly reactive reagent that plays a pivotal role in the introduction of the difluoroacetyl group into organic molecules. Its importance in the development of new pharmaceuticals and agrochemicals is well-established. This guide has provided a comprehensive overview of its availability, properties, synthesis, and key applications, along with practical experimental guidance. Researchers and drug development professionals can leverage this information to effectively and safely incorporate this valuable building block into their synthetic strategies.

References

- 1. This compound | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. "A Process For Preparation Of Difluoroacetyl Fluoride And Its [quickcompany.in]

- 4. guidechem.com [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2,2-Difluoroacetyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-difluoroacetyl chloride as a versatile reagent in organic synthesis. It is a valuable building block for the introduction of the difluoroacetyl moiety into a wide range of organic molecules, a structural motif of increasing importance in pharmaceutical and agrochemical research. The protocols outlined below cover key transformations including Friedel-Crafts acylation, esterification, and amide bond formation.

Introduction

This compound is a highly reactive acyl chloride that serves as a key intermediate for the synthesis of difluoromethylated compounds. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes this compound a reagent of high interest in drug discovery and development.

Key Applications at a Glance

| Application | Reaction Type | Product Class | Utility |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Aryl difluoromethyl ketones | Intermediates for pharmaceuticals and agrochemicals |

| Esterification | Nucleophilic Acyl Substitution | 2,2-Difluoroacetate esters | Solvents, reagents, and building blocks |

| Amide Bond Formation | Nucleophilic Acyl Substitution | 2,2-Difluoroacetamides | Bioactive molecules, peptide modifications |

Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation of arenes with this compound provides an efficient route to aryl difluoromethyl ketones. These compounds are valuable precursors to a variety of biologically active molecules. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Methoxy-2,2-difluoroacetophenone

This protocol describes the acylation of anisole with this compound.

Materials:

-

Anisole

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add this compound (1.1 equivalents) dropwise via an addition funnel.

-

After the addition is complete, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 4-methoxy-2,2-difluoroacetophenone.

Quantitative Data:

| Reactant | Molar Ratio | Product | Yield (%) | Reference |

| Anisole | 1.0 | 4-Methoxy-2,2-difluoroacetophenone | ~85% | [1] |

| Toluene | 1.0 | 4-Methyl-2,2-difluoroacetophenone | Varies |

Note: Yields are approximate and can vary based on reaction scale and purification.

Figure 1: Friedel-Crafts Acylation Workflow.

Esterification of Alcohols

This compound readily reacts with primary and secondary alcohols in the presence of a base, such as pyridine, to form the corresponding 2,2-difluoroacetate esters. This reaction is a type of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoroacetate

This protocol details the esterification of ethanol with this compound.

Materials:

-

Ethanol, anhydrous

-

This compound

-

Pyridine, anhydrous

-

Diethyl ether, anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

-

Add this compound (1.1 equivalents) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude ethyl 2,2-difluoroacetate can be purified by distillation.

Quantitative Data:

| Alcohol | Product | Yield (%) | Reference |

| Ethanol | Ethyl 2,2-difluoroacetate | High | [2] |

| Benzyl alcohol | Benzyl 2,2-difluoroacetate | Varies |

Note: While a direct protocol for the chloride was not found, this is a standard procedure for acyl chlorides. The referenced synthesis uses difluoroacetyl fluoride, but the reaction principle and expected high yield are analogous.[2]

Figure 2: Esterification Reaction Pathway.

Amide Bond Formation